Methyl 4-(difluoromethyl)-2-methoxybenzoate
Description
Methyl 4-(difluoromethyl)-2-methoxybenzoate is a fluorinated benzoate ester featuring a difluoromethyl group at the para (C4) position and a methoxy group at the ortho (C2) position of the benzene ring. The difluoromethyl group is known to impart unique electronic and steric properties due to fluorine's high electronegativity and small atomic radius, which can enhance metabolic stability and influence binding interactions in pharmaceutical applications .
Properties
Molecular Formula |
C10H10F2O3 |
|---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
methyl 4-(difluoromethyl)-2-methoxybenzoate |
InChI |
InChI=1S/C10H10F2O3/c1-14-8-5-6(9(11)12)3-4-7(8)10(13)15-2/h3-5,9H,1-2H3 |
InChI Key |
JSOQKWLPQZZWOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(difluoromethyl)-2-methoxybenzoate typically involves the introduction of the difluoromethyl group onto the benzene ring. One common method is the difluoromethylation of a suitable precursor, such as 4-hydroxybenzoic acid, followed by esterification to form the methyl ester. The reaction conditions often involve the use of difluoromethylating agents like ClCF2H and catalysts to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These methods are designed to optimize yield and purity while minimizing environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(difluoromethyl)-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-(difluoromethyl)-2-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism by which Methyl 4-(difluoromethyl)-2-methoxybenzoate exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Physical Properties
Key Compounds Analyzed :
Methyl 2-Methoxybenzoate (M2MOB)
- Substituents : Methoxy at C2.
- Properties : Exhibits electron-donating effects, enhancing aromatic ring nucleophilicity. Widely studied in electrophilic substitution reactions and fragrance applications (e.g., detected in grape esters) .
- Molecular Weight : 166.17 g/mol.
Methyl 4-(Chlorosulfonyl)-2-Methoxybenzoate Substituents: Chlorosulfonyl (-SO₂Cl) at C4, methoxy at C2. Properties: The chlorosulfonyl group introduces strong electron-withdrawing and reactive characteristics, making it useful in synthetic intermediates. Higher molecular weight (264.69 g/mol) and reactivity compared to non-sulfonated analogs .
Methyl 4-Amino-2-(Difluoromethoxy)Benzoate Substituents: Amino (-NH₂) at C4, difluoromethoxy (-OCF₂H) at C2. Molecular weight: ~229.17 g/mol .
Methyl 5-Chloro-2-Methoxybenzoate Substituents: Chloro (-Cl) at C5, methoxy at C2. Properties: Chlorine’s electron-withdrawing effect is less pronounced than fluorine, but it enhances stability and lipophilicity. Used in pesticide intermediates .
Comparative Analysis :
Fluorinated vs. Non-Fluorinated Analogs
- Fluorine’s Role: The difluoromethyl group (-CF₂H) in the target compound offers a balance between steric bulk and electron-withdrawing effects, improving metabolic stability and bioavailability compared to non-fluorinated analogs like M2MOB .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
